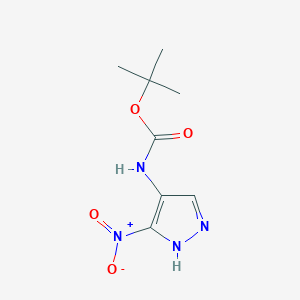

tert-butyl (3-nitro-1H-pyrazol-4-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Carbamato de terc-butilo (3-nitro-1H-pirazol-4-il) es un compuesto orgánico que pertenece a la clase de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno adyacentes.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del Carbamato de terc-butilo (3-nitro-1H-pirazol-4-il) típicamente involucra la reacción de 3-nitro-1H-pirazol con cloroformiato de terc-butilo en presencia de una base como la trietilamina. La reacción se lleva a cabo en un solvente orgánico como el diclorometano a temperatura ambiente. El producto se purifica luego utilizando técnicas estándar como la recristalización o la cromatografía .

Métodos de producción industrial

Esto incluiría la optimización de las condiciones de reacción para obtener mayores rendimientos y pureza, así como la implementación de procesos de flujo continuo para mejorar la eficiencia y la seguridad .

Análisis De Reacciones Químicas

Tipos de reacciones

El Carbamato de terc-butilo (3-nitro-1H-pirazol-4-il) puede sufrir diversas reacciones químicas, incluyendo:

Reducción: El grupo nitro puede reducirse a un grupo amino utilizando agentes reductores como el hidrógeno gaseoso en presencia de un catalizador de paladio.

Sustitución: El grupo nitro puede sustituirse con otros grupos funcionales a través de reacciones de sustitución aromática nucleofílica.

Reactivos y condiciones comunes

Reducción: Hidrógeno gaseoso, catalizador de paladio sobre carbono (Pd/C).

Sustitución: Nucleófilos como aminas o tioles, a menudo en presencia de una base.

Hidrólisis: Soluciones acuosas ácidas o básicas.

Principales productos formados

Reducción: Carbamato de (3-amino-1H-pirazol-4-il).

Sustitución: Diversos pirazoles sustituidos dependiendo del nucleófilo utilizado.

Hidrólisis: 3-nitro-1H-pirazol y alcohol terc-butílico.

Aplicaciones Científicas De Investigación

Química

En química, el Carbamato de terc-butilo (3-nitro-1H-pirazol-4-il) se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Sus grupos funcionales permiten modificaciones adicionales, convirtiéndolo en un intermedio versátil en la síntesis orgánica .

Biología y medicina

En química medicinal, este compuesto se investiga por su potencial como farmacóforo en el diseño de fármacos. El grupo nitro puede reducirse a un grupo amino, que luego puede interactuar con objetivos biológicos. Esto lo convierte en un candidato para el desarrollo de nuevos agentes terapéuticos .

Industria

En el sector industrial, el Carbamato de terc-butilo (3-nitro-1H-pirazol-4-il) se puede utilizar en la producción de materiales avanzados, como polímeros y recubrimientos, debido a sus grupos funcionales reactivos .

Mecanismo De Acción

El mecanismo de acción del Carbamato de terc-butilo (3-nitro-1H-pirazol-4-il) involucra su interacción con objetivos moleculares a través de sus grupos funcionales. El grupo nitro puede sufrir reducción para formar un grupo amino, que luego puede participar en enlaces de hidrógeno y otras interacciones con moléculas biológicas. Esto puede conducir a la modulación de vías biológicas y al ejercicio de efectos terapéuticos .

Comparación Con Compuestos Similares

Compuestos similares

Carbamato de terc-butilo (3-nitro-1-propil-1H-pirazol-4-il): Estructura similar pero con un grupo propil en lugar de un átomo de hidrógeno en la posición 1.

Carbamato de terc-butilo (4-nitro-1H-pirazol-3-il): Estructura similar pero con el grupo nitro en la posición 4 en lugar de la 3.

Singularidad

El Carbamato de terc-butilo (3-nitro-1H-pirazol-4-il) es único debido a la posición específica de sus grupos funcionales, que pueden influir en su reactividad e interacciones con otras moléculas. Esto lo convierte en un compuesto valioso para aplicaciones específicas en diversos campos .

Propiedades

IUPAC Name |

tert-butyl N-(5-nitro-1H-pyrazol-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O4/c1-8(2,3)16-7(13)10-5-4-9-11-6(5)12(14)15/h4H,1-3H3,(H,9,11)(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFVHEMUFRXPRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(NN=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{(2E)-2-[(6-methylpyridin-2-yl)methylidene]hydrazinyl}-1H-benzimidazole](/img/structure/B10906913.png)

![methyl 6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10906918.png)

![2-[2-(9-Ethyl-9H-carbazol-3-YL)hydrazono]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B10906929.png)

![1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B10906937.png)

![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methylamine](/img/structure/B10906939.png)

![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B10906946.png)

![4-[(2E)-2-(9-anthrylmethylene)hydrazino]-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B10906950.png)

![(5E)-5-[2-(3-acetylphenyl)hydrazinylidene]-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B10906952.png)

![2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B10906959.png)

![5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B10906969.png)

![Ethyl {2,5-dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}acetate](/img/structure/B10906970.png)